molecular formula C15H17N3OS B5633068 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione

Cat. No.: B5633068
M. Wt: 287.4 g/mol
InChI Key: MSRDZVOGHOYYES-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is a heterocyclic compound that contains a triazinane ring with a thione group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione typically involves the reaction of benzylamine with 2-furylmethyl isothiocyanate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or ethanol, and the mixture is stirred at room temperature for several hours. The product is then purified using column chromatography or recrystallization techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the thione group can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The benzyl and furylmethyl groups can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent at room temperature or slightly elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

    Substitution: Electrophiles or nucleophiles; reactions may require catalysts or specific conditions such as acidic or basic environments.

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Reduced thione derivatives

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-one: Similar structure but with an oxygen atom instead of a sulfur atom.

    1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-imine: Contains an imine group instead of a thione group.

Uniqueness

1-benzyl-5-(2-furylmethyl)-1,3,5-triazinane-2-thione is unique due to the presence of the thione group, which imparts distinct chemical reactivity and biological activity compared to its oxygen or imine analogs. The thione group can participate in specific interactions with biological targets, making this compound a valuable candidate for further research and development.

Properties

IUPAC Name

1-benzyl-5-(furan-2-ylmethyl)-1,3,5-triazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c20-15-16-11-17(10-14-7-4-8-19-14)12-18(15)9-13-5-2-1-3-6-13/h1-8H,9-12H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSRDZVOGHOYYES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC(=S)N(CN1CC2=CC=CO2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.